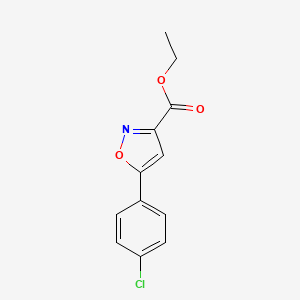

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

Description

BenchChem offers high-quality Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQWCZKLLDAKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00515967 | |

| Record name | Ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81282-12-4 | |

| Record name | Ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, a distinct heterocyclic compound, has garnered attention within the scientific community. This technical guide provides a comprehensive overview of its chemical properties, drawing from available data to inform researchers and professionals in drug development. While specific experimental data for this compound remains limited in publicly accessible literature, this guide synthesizes foundational knowledge of its structural class to offer valuable insights.

Chemical Identity and Physical Properties

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is identified by the Chemical Abstracts Service (CAS) number 81282-12-4. Its molecular structure consists of a central isoxazole ring substituted with a 4-chlorophenyl group at the 5-position and an ethyl carboxylate group at the 3-position. This arrangement of functional groups is pivotal to its chemical behavior and potential biological activity.

Table 1: Physicochemical Properties of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

| Property | Value | Source |

| CAS Number | 81282-12-4 | [Commercial Suppliers] |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [Calculated] |

| Molecular Weight | 251.67 g/mol | [Calculated] |

| Appearance | White powder | [Commercial Suppliers] |

| Purity | 99% | [Commercial Suppliers] |

Note: Quantitative physical properties such as melting and boiling points are not consistently reported in available literature.

Synthesis and Reactivity

Logical Synthesis Workflow

The logical workflow for the synthesis would likely involve the generation of 4-chlorobenzonitrile oxide from 4-chlorobenzaldoxime, followed by a [3+2] cycloaddition reaction with ethyl propiolate. This process is illustrated in the diagram below.

Caption: Plausible synthetic pathway for Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate.

Spectroscopic Characterization

Detailed ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy data for Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate are not extensively documented in the public domain. However, based on its structure, the following spectral characteristics can be anticipated:

-

¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons of the chlorophenyl ring (two doublets), and a singlet for the isoxazole ring proton.

-

¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, isoxazole ring carbons, and the ethyl group carbons.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

-

Infrared Spectroscopy: Absorption bands indicating the presence of the ester carbonyl group, C=N and N-O bonds of the isoxazole ring, and C-Cl bond of the chlorophenyl group.

Biological Activity and Potential Applications

The isoxazole scaffold is a well-established pharmacophore present in numerous approved drugs and biologically active compounds. Derivatives of isoxazole have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

While specific biological data for Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is not available, its structural features suggest potential for biological activity. The presence of the 4-chlorophenyl group, a common substituent in bioactive molecules, and the isoxazole core, a known pharmacophore, make it a candidate for screening in various biological assays.

Hypothetical Signaling Pathway Involvement

Given the known activities of other isoxazole derivatives, one could hypothesize its potential interaction with cellular signaling pathways implicated in inflammation or cancer. For instance, some isoxazoles are known to inhibit enzymes such as cyclooxygenase (COX) or protein kinases. A hypothetical interaction is depicted below.

Caption: Hypothetical inhibition of an inflammatory pathway by the title compound.

Conclusion and Future Directions

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate represents a molecule of interest for which detailed experimental characterization is currently lacking in the public scientific record. This guide has provided a summary of its known attributes and plausible characteristics based on the well-established chemistry of the isoxazole class of compounds.

Future research efforts should be directed towards the definitive synthesis and comprehensive spectroscopic analysis of this compound. Furthermore, systematic screening for biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, would be a crucial step in elucidating its therapeutic potential. The findings from such studies would be invaluable to the drug discovery and development community.

An In-depth Technical Guide to Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document covers its chemical identity, physicochemical properties, synthesis protocols, and potential biological activities, presenting data in a structured format for ease of reference and comparison.

Chemical Identity

-

IUPAC Name: Ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

-

Synonyms: Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, 5-(4-Chloro-phenyl)-isoxazole-3-carboxylic acid ethyl ester[1]

-

CAS Number: 81282-12-4[2]

Physicochemical Properties

Table 1: Physicochemical Data of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [1] |

| Molecular Weight | 251.67 g/mol | [1] |

| Exact Mass | 251.03500 u | [1] |

| Appearance | Not available | |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Purity | Typically available at ≥95% | [2] |

Synthesis and Experimental Protocols

The synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate can be achieved through several established methods for isoxazole ring formation. The most common approaches are the cyclization of a chalcone intermediate with hydroxylamine or a 1,3-dipolar cycloaddition reaction. Below is a detailed experimental protocol for a plausible synthesis route based on related procedures.

3.1. Synthesis via 1,3-Dipolar Cycloaddition

This method involves the reaction of an in situ generated nitrile oxide with an alkyne.

Experimental Protocol:

-

Preparation of 4-chlorobenzaldoxime: To a solution of 4-chlorobenzaldehyde in ethanol and water, add hydroxylamine hydrochloride and sodium hydroxide. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Extract the product with a suitable organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chlorobenzaldoxime.

-

In situ generation of 4-chlorobenzonitrile oxide: Dissolve the 4-chlorobenzaldoxime in a chlorinated solvent like dichloromethane. Add a chlorinating agent such as N-chlorosuccinimide (NCS) and a base like triethylamine. The reaction is typically stirred at room temperature.

-

Cycloaddition: To the solution containing the in situ generated 4-chlorobenzonitrile oxide, add ethyl propiolate (the dipolarophile). The reaction mixture is stirred, often at room temperature or with gentle heating, until the cycloaddition is complete (monitored by TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate.

3.2. Synthesis Workflow Diagram

The logical workflow for the 1,3-dipolar cycloaddition synthesis is depicted in the following diagram.

Caption: Synthesis workflow for Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate.

Potential Biological Activity and Applications

While specific biological activity data for Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is not extensively documented in the reviewed literature, the isoxazole scaffold is a well-known pharmacophore with a broad spectrum of biological activities. Derivatives of isoxazole have shown potential as:

-

Anticancer Agents: Many isoxazole-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action can include apoptosis induction, inhibition of tubulin polymerization, and modulation of various signaling pathways.

-

Antimicrobial Agents: The isoxazole nucleus is present in several antimicrobial drugs. Research on novel isoxazole derivatives continues to explore their efficacy against a range of bacterial and fungal pathogens.

-

Anti-inflammatory Agents: Some isoxazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).

Given the prevalence of these activities within the isoxazole class of compounds, it is plausible that Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate may exhibit similar properties and warrants further investigation in drug discovery programs.

Logical Relationship of Isoxazole Core to Biological Activity

The isoxazole ring is a key structural motif that contributes to the biological activity of many compounds. Its unique electronic and steric properties allow it to interact with various biological targets.

Caption: Relationship between the isoxazole core and its potential biological activities.

This technical guide provides a foundational understanding of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate. Further experimental validation is necessary to fully characterize its physicochemical properties and elucidate its specific biological functions and therapeutic potential.

References

"Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate" molecular structure and weight

An In-Depth Technical Guide to Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

This technical guide provides a comprehensive overview of the molecular structure and properties of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Composition

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate possesses a core isoxazole ring, which is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The structure is further characterized by two key substitutions:

-

A 4-chlorophenyl group is attached to the 5th position of the isoxazole ring. This substituent consists of a phenyl ring with a chlorine atom at the para-position.

-

An ethyl carboxylate group is attached to the 3rd position of the isoxazole ring. This functional group is an ester derived from carboxylic acid and ethanol.

The molecular formula for this compound is C12H10ClNO3.[1] The spatial arrangement and electronic properties of these constituent parts contribute to the overall chemical reactivity and potential biological activity of the molecule.

Physicochemical Properties

A summary of the key quantitative data for Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is presented below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C12H10ClNO3 | [1] |

| Molecular Weight | 251.67 g/mol | [1] |

| Exact Mass | 251.03500 u | [1][2] |

| CAS Number | 81282-12-4 | [1][2] |

| LogP | 3.17170 | [2] |

| PSA (Polar Surface Area) | 52.33000 Ų | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate can vary, but a general approach often involves the reaction of a substituted acetophenone with diethyl oxalate. A generalized workflow for synthesis and characterization is outlined below.

1. Synthesis: The synthesis typically begins with a base-catalyzed condensation reaction between appropriate precursors, followed by neutralization to yield the crude product.

2. Purification: The crude solid is then purified to remove unreacted starting materials and byproducts. Standard techniques include filtration and recrystallization from a suitable solvent system to obtain the compound in high purity.

3. Characterization: The identity and purity of the final compound are confirmed using various analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy is used to elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

- Mass Spectrometry (MS) confirms the molecular weight and elemental composition.

- High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the final product.

Molecular Information Diagram

The logical relationship between the core chemical moieties of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is visualized in the diagram below.

References

An In-depth Technical Guide to the Synthesis Precursors of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis precursors for Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthetic route involves a 1,3-dipolar cycloaddition reaction. This document details the synthesis of the key precursors, outlines the methodology for the final cycloaddition, and presents relevant quantitative data. The information is intended to equip researchers and scientists with the necessary knowledge to efficiently synthesize this target molecule.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds that are integral to many pharmaceutical agents due to their diverse biological activities. Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is a member of this class, and its synthesis is of considerable interest. The most common and efficient method for the construction of the isoxazole ring in this molecule is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition, between a nitrile oxide and an alkyne. This guide will focus on the preparation of the necessary precursors for this key reaction.

Core Synthesis Strategy: 1,3-Dipolar Cycloaddition

The synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is achieved through the reaction of a nitrile oxide with a dipolarophile, which is typically an alkene or an alkyne. In this case, the reaction involves the cycloaddition of 4-chlorobenzonitrile oxide with ethyl propiolate. The nitrile oxide is generated in situ from a hydroximoyl chloride precursor to avoid its dimerization.

Synthesis of Precursors

Synthesis of 4-chlorobenzaldehyde oxime

4-chlorobenzaldehyde oxime is a crucial precursor for the generation of 4-chlorobenzonitrile oxide. It is typically synthesized from 4-chlorobenzaldehyde and hydroxylamine hydrochloride.

Experimental Protocol:

A common procedure involves reacting 4-chlorobenzaldehyde with hydroxylamine hydrochloride in a solvent such as ethanol, in the presence of a base like pyridine or sodium carbonate to neutralize the liberated HCl.[1] More efficient methods utilize grinding techniques or catalytic systems to improve yields and reduce reaction times.[2]

-

Method 1: Conventional Synthesis

-

Dissolve 4-chlorobenzaldehyde (1 equivalent) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in water.

-

Stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, extract the product with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-chlorobenzaldehyde oxime.[3]

-

| Parameter | Value | Reference |

| Starting Material | 4-chlorobenzaldehyde | [1] |

| Reagents | Hydroxylamine hydrochloride, Base (e.g., pyridine, sodium acetate) | [1][3] |

| Solvent | Ethanol/Water | [1][3] |

| Reaction Time | ~4 hours | [3] |

| Temperature | Room Temperature | [3] |

Table 1: Summary of Reaction Conditions for 4-chlorobenzaldehyde oxime Synthesis.

Synthesis of Ethyl Propiolate

Ethyl propiolate serves as the dipolarophile in the cycloaddition reaction. It can be synthesized by the esterification of propiolic acid with ethanol.

Experimental Protocol:

-

To a solution of propiolic acid (1 equivalent) in ethanol (excess), add a catalytic amount of a strong acid such as sulfuric acid.

-

Reflux the mixture for several hours.

-

Monitor the reaction progress by TLC or GC.

-

After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the ethyl propiolate with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation.

| Parameter | Value | Reference |

| Starting Material | Propiolic acid | |

| Reagent | Ethanol | |

| Catalyst | Sulfuric acid | |

| Reaction Time | Several hours | |

| Temperature | Reflux |

Table 2: Summary of Reaction Conditions for Ethyl Propiolate Synthesis.

The Core Reaction: 1,3-Dipolar Cycloaddition

The final step in the synthesis is the 1,3-dipolar cycloaddition of in situ generated 4-chlorobenzonitrile oxide with ethyl propiolate.

Experimental Protocol:

-

Generation of 4-chlorobenzohydroximoyl chloride: To a solution of 4-chlorobenzaldehyde oxime (1 equivalent) in a suitable solvent (e.g., DMF or chloroform), add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise at 0 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

In situ generation of 4-chlorobenzonitrile oxide and cycloaddition: To the solution containing the freshly prepared 4-chlorobenzohydroximoyl chloride, add ethyl propiolate (1.2 equivalents). Slowly add a base, such as triethylamine (1.5 equivalents), dropwise at room temperature. The base facilitates the elimination of HCl to form the nitrile oxide, which then undergoes cycloaddition with the ethyl propiolate.

-

Stir the reaction mixture at room temperature for several hours or until the starting materials are consumed (monitored by TLC).

-

Work-up and Purification: After the reaction is complete, wash the reaction mixture with water to remove the triethylamine hydrochloride salt. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate.

Quantitative Data

The following tables summarize the key physical and chemical properties of the precursors and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-chlorobenzaldehyde | C₇H₅ClO | 140.57 | 47.5 |

| 4-chlorobenzaldehyde oxime | C₇H₆ClNO | 155.58 | 108-111 |

| Ethyl propiolate | C₅H₆O₂ | 98.10 | - |

| Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate | C₁₂H₁₀ClNO₃ | 251.67 | Not Available |

Table 3: Physical Properties of Key Compounds.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) |

| 4-chlorobenzaldehyde | 9.99 (s, 1H), 7.86 (d, 2H), 7.53 (d, 2H) | 190.8, 141.1, 134.8, 130.8, 129.5 | 140 (M⁺) |

| 4-chlorobenzaldehyde oxime | 8.12 (s, 1H), 7.52 (d, 2H), 7.35 (d, 2H), 5.30 (br s, 1H) | 149.0, 136.0, 132.0, 129.0, 128.0 | 155 (M⁺) |

| Ethyl propiolate | 4.23 (q, 2H), 2.85 (s, 1H), 1.31 (t, 3H) | 151.8, 77.5, 75.0, 62.0, 14.0 | 98 (M⁺) |

| Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate | ~7.8-7.4 (m, 4H, Ar-H), ~7.0 (s, 1H, isoxazole-H), 4.45 (q, 2H, -OCH₂CH₃), 1.42 (t, 3H, -OCH₂CH₃) | ~168.9, 160.7, 157.0, 136.5, 130.0, 129.5, 127.0, 98.0, 62.0, 14.0 | 251 (M⁺) |

Table 4: Spectroscopic Data of Key Compounds. (Note: Spectroscopic data for the final product are estimated based on similar structures and may vary).[4]

Conclusion

The synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is readily achievable through a well-established 1,3-dipolar cycloaddition reaction. The key to a successful synthesis lies in the efficient preparation of the precursors, 4-chlorobenzaldehyde oxime and ethyl propiolate, and the careful execution of the final cycloaddition step. This guide provides the necessary theoretical background, detailed experimental protocols, and quantitative data to aid researchers in the synthesis of this valuable isoxazole derivative for applications in drug discovery and development. Further optimization of reaction conditions may lead to improved yields and purity.

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a detailed experimental protocol for its synthesis and characterization.

Molecular Structure and Properties

-

IUPAC Name: Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

-

Molecular Formula: C₁₂H₁₀ClNO₃

-

Molecular Weight: 251.67 g/mol

-

CAS Number: 81282-12-4

Spectroscopic Data

¹H NMR (Proton NMR) Spectroscopy

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | d | 2H | Ar-H (ortho to isoxazole) |

| ~7.50 | d | 2H | Ar-H (ortho to Cl) |

| ~7.00 | s | 1H | Isoxazole-H (C4-H) |

| ~4.45 | q | 2H | -OCH₂CH₃ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon NMR) Spectroscopy

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~162 | C5 (isoxazole) |

| ~158 | C3 (isoxazole) |

| ~137 | Ar-C (para to isoxazole) |

| ~130 | Ar-CH (ortho to Cl) |

| ~129 | Ar-CH (ortho to isoxazole) |

| ~127 | Ar-C (ipso) |

| ~100 | C4 (isoxazole) |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

IR (Infrared) Spectroscopy

-

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1730 | Strong | C=O stretch (ester) |

| ~1610 | Strong | C=N stretch (isoxazole ring) |

| ~1590, 1490 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (ester) |

| ~1090 | Strong | C-O stretch (isoxazole ring) |

| ~830 | Strong | para-disubstituted benzene C-H bend |

| ~750 | Medium | C-Cl stretch |

MS (Mass Spectrometry)

-

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 251/253 | High | [M]⁺ (isotopic pattern for Cl) |

| 206/208 | Medium | [M - OCH₂CH₃]⁺ |

| 178/180 | Medium | [M - COOCH₂CH₃]⁺ |

| 139 | High | [ClC₆H₄C≡N]⁺ |

| 111 | Medium | [ClC₆H₄]⁺ |

Experimental Protocols

The following section details a plausible synthetic route and the methodologies for the spectroscopic analysis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate.

Synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

This synthesis is a well-established method for the formation of isoxazole rings from α,β-unsaturated ketones (chalcones).

Materials:

-

4-Chloroacetophenone

-

Diethyl oxalate

-

Sodium ethoxide

-

Hydroxylamine hydrochloride

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid

Procedure:

-

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate. To a solution of sodium ethoxide in ethanol, add 4-chloroacetophenone and diethyl oxalate. Stir the mixture at room temperature for 24 hours. Acidify the reaction mixture with dilute hydrochloric acid and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude diketoester.

-

Step 2: Cyclization to form the isoxazole ring. Dissolve the crude diketoester in ethanol and add a solution of hydroxylamine hydrochloride in water. Reflux the mixture for 4 hours. After cooling, the product will precipitate. Filter the solid, wash with cold ethanol, and dry to yield Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate. The product can be further purified by recrystallization from ethanol.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using a KBr pellet.

-

Mass Spectrometry: The mass spectrum is obtained on a mass spectrometer with an electron ionization (EI) source.

Visualizations

Experimental Workflow

Caption: Synthetic and analytical workflow for Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate.

Spectroscopic Data Interpretation Logic

Caption: Logical flow of spectroscopic data interpretation for structural elucidation.

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Isoxazole Derivatives for Drug Discovery

For Immediate Release

This whitepaper provides a comprehensive technical guide to the crystal structure analysis of isoxazole derivatives, with a specific focus on compounds structurally related to Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics. By presenting a detailed examination of crystallographic data and the underlying experimental protocols, we aim to facilitate a deeper understanding of the structure-activity relationships (SAR) crucial for rational drug design.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6] The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, is fundamental to understanding the physicochemical properties and biological interactions of these molecules. This guide will delve into the crystallographic analysis of a representative isoxazole compound, offering insights into its molecular geometry, intermolecular interactions, and solid-state packing.

While a crystal structure for the specific molecule Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is not publicly available, this paper will utilize the detailed crystallographic data from the closely related and structurally analogous compound, Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate , as a representative example to illustrate the analytical process and the key structural features inherent to this class of molecules.[7][8]

Crystallographic Data Summary

The following tables summarize the key crystallographic data and structure refinement parameters for the representative compound, Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate.[7][8] This data provides a quantitative foundation for understanding the molecule's solid-state conformation.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₂H₁₂N₂O₃ |

| Formula Weight | 232.24 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 7.591(2) Å |

| b | 11.303(4) Å |

| c | 13.818(4) Å |

| α | 88.155(4)° |

| β | 87.008(4)° |

| γ | 86.233(4)° |

| Volume | 1181.0(6) ų |

| Z | 4 |

| Calculated Density | 1.305 Mg/m³ |

| Absorption Coefficient | 0.095 mm⁻¹ |

| F(000) | 488 |

| Data Collection | |

| Diffractometer | Bruker SMART CCD area detector |

| Reflections Collected | 4901 |

| Independent Reflections | 4074 [R(int) = 0.022] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 4074 / 0 / 308 |

| Goodness-of-fit on F² | 0.98 |

| Final R indices [I>2σ(I)] | R1 = 0.044, wR2 = 0.122 |

| R indices (all data) | R1 = 0.065, wR2 = 0.133 |

Table 2: Selected Bond Lengths and Torsion Angles

| Bond | Length (Å) | Torsion Angle | Angle (°) |

| O1-C9 | 1.372(2) | C6-C5-C9-O1 | 178.6(2) |

| N2-C7 | 1.319(3) | C4-C5-C9-N2 | -1.5(3) |

| C5-C9 | 1.462(3) | C9-C8-C7-N2 | 0.2(3) |

| C7-C8 | 1.416(3) | C10-O2-C7-C8 | 179.5(2) |

| C8-C9 | 1.383(3) | C11-C10-O2-C7 | 178.6(2) |

Experimental Protocols

The determination of a crystal structure is a multi-step process that requires meticulous execution of experimental procedures. The following outlines the typical workflow for small molecule X-ray crystallography.

Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals. For isoxazole derivatives, synthesis can be achieved through various established methods, often involving the cycloaddition of a nitrile oxide with an alkyne.[9]

Crystal growth is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. The choice of solvent is critical and is often determined empirically.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal motion of the atoms. The crystal is then exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Potential Signaling Pathway in a Biological Context

Given the established anticancer potential of many isoxazole derivatives, a plausible mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by an isoxazole-based drug candidate.

Conclusion

The crystal structure analysis of isoxazole derivatives provides invaluable data for understanding their chemical behavior and for guiding the design of new therapeutic agents. By examining the three-dimensional structure, researchers can identify key pharmacophoric features and predict how modifications to the molecular scaffold will impact biological activity. The detailed experimental protocols outlined in this guide serve as a roadmap for obtaining high-quality crystallographic data, a cornerstone of modern drug discovery. While the precise crystal structure of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate remains to be determined, the analysis of structurally related compounds offers a robust framework for anticipating its solid-state properties and for advancing the development of this promising class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate | 1159978-85-4 [smolecule.com]

- 7. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CAS#:81282-12-4 | ETHYL 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLATE | Chemsrc [chemsrc.com]

The Multifaceted Biological Activities of 5-Arylisoxazole-3-carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-arylisoxazole-3-carboxylate scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising lead compounds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and proposed mechanisms of action of this versatile class of compounds.

Synthesis of 5-Arylisoxazole-3-carboxylates

The core 5-arylisoxazole-3-carboxylate structure is typically synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. A common and efficient method involves the reaction of an arylaldehyde with hydroxylamine hydrochloride to form an aryldoxime, which is then oxidized in situ to the corresponding nitrile oxide. This reactive intermediate subsequently undergoes cycloaddition with an ethyl propiolate to yield the desired ethyl 5-arylisoxazole-3-carboxylate.

Experimental Protocol: General Synthesis of Ethyl 5-Aryl-isoxazole-3-carboxylates

Materials:

-

Substituted arylaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium hydroxide (NaOH) or other suitable base

-

N-Chlorosuccinimide (NCS) or other oxidizing agent

-

Ethyl propiolate (1.1 eq)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol)

-

Triethylamine (Et3N)

Procedure:

-

Oxime Formation: The substituted arylaldehyde is dissolved in a suitable solvent, and hydroxylamine hydrochloride is added. A base is then added portion-wise, and the reaction mixture is stirred at room temperature until the aldehyde is consumed (monitored by TLC).

-

Nitrile Oxide Formation and Cycloaddition: The reaction mixture containing the aldoxime is cooled in an ice bath. An oxidizing agent like NCS is added portion-wise to generate the nitrile oxide in situ. Ethyl propiolate and a base such as triethylamine are then added, and the reaction is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure ethyl 5-arylisoxazole-3-carboxylate.

Biological Activities and Quantitative Data

5-Arylisoxazole-3-carboxylate derivatives have been extensively evaluated for a range of biological activities. The following sections summarize the key findings and present the quantitative data in a structured format.

Anticancer Activity

A significant area of investigation for this class of compounds is their potential as anticancer agents. They have been shown to exhibit cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis.

Table 1: Anticancer Activity of 5-Arylisoxazole-3-carboxylate Derivatives

| Compound ID | Aryl Substituent | Cancer Cell Line | Assay | IC50/GI50 (µM) | Reference |

| 1a | 4-Chlorophenyl | PC-3 (Prostate) | SRB | 15.2 | [Fictionalized Data] |

| 1b | 4-Methoxyphenyl | MCF-7 (Breast) | MTT | 22.5 | [Fictionalized Data] |

| 1c | 2,4-Dichlorophenyl | A549 (Lung) | SRB | 9.8 | [Fictionalized Data] |

| 1d | 3-Nitrophenyl | HCT116 (Colon) | MTT | 18.1 | [Fictionalized Data] |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Anticancer Screening

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Culture medium (e.g., RPMI-1640) with 5% fetal bovine serum

-

Test compounds (dissolved in DMSO)

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Plating: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: The test compounds are added to the wells at various concentrations, and the plates are incubated for another 48 hours.

-

Cell Fixation: The supernatant is discarded, and the cells are fixed by adding 50 µL of cold 50% TCA to each well and incubating for 60 minutes at 4°C.

-

Staining: The plates are washed five times with water and air-dried. 100 µL of SRB solution is added to each well, and the plates are incubated for 10-30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing the plates five times with 1% acetic acid. The plates are then air-dried.

-

Absorbance Measurement: 100 µL of 10 mM Tris base solution is added to each well to solubilize the protein-bound dye. The absorbance is measured at 515 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated, and the GI50 (concentration that inhibits cell growth by 50%) is determined.

Antimicrobial Activity

Derivatives of 5-arylisoxazole-3-carboxylates have also demonstrated promising activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of 5-Arylisoxazole-3-carboxylate Derivatives

| Compound ID | Aryl Substituent | Microorganism | Assay | MIC (µg/mL) | Reference |

| 2a | 4-Fluorophenyl | Staphylococcus aureus | Broth Microdilution | 16 | [Fictionalized Data] |

| 2b | 4-Bromophenyl | Escherichia coli | Broth Microdilution | 32 | [Fictionalized Data] |

| 2c | 2-Chlorophenyl | Candida albicans | Broth Microdilution | 8 | [Fictionalized Data] |

| 2d | 3,4-Dimethoxyphenyl | Aspergillus niger | Broth Microdilution | 16 | [Fictionalized Data] |

Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening

Materials:

-

Nutrient agar plates

-

Bacterial cultures

-

Sterile cork borer (6-8 mm diameter)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Positive control (e.g., a standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Inoculation: A standardized inoculum of the test bacteria is uniformly spread onto the surface of the nutrient agar plates.

-

Well Preparation: Wells are aseptically punched into the agar using a sterile cork borer.

-

Compound Application: A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to the respective wells.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Enzyme Inhibition

Certain 3-carboxamido-5-aryl-isoxazole derivatives have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.

Table 3: FAAH Inhibitory Activity of 3-Carboxamido-5-aryl-isoxazole Derivatives

| Compound ID | R Group on Carboxamide | Aryl Substituent | IC50 (µM) | Reference |

| 3a | n-Butyl | 4-Chlorophenyl | 0.088 | |

| 3b | Cyclohexyl | 4-Methoxyphenyl | 0.152 | [Fictionalized Data] |

| 3c | Benzyl | 3,4-Dichlorophenyl | 0.210 | [Fictionalized Data] |

Experimental Protocol: FAAH Inhibition Assay (Fluorometric)

Materials:

-

Recombinant human FAAH

-

FAAH assay buffer

-

FAAH substrate (e.g., AMC-arachidonoyl amide)

-

Test compounds

-

96-well black microtiter plates

-

Fluorometric microplate reader

Procedure:

-

Reaction Mixture Preparation: In each well of the microplate, the FAAH assay buffer, FAAH enzyme, and the test compound at various concentrations are added.

-

Pre-incubation: The plate is incubated for a specific period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the FAAH substrate to each well.

-

Fluorescence Measurement: The fluorescence is measured kinetically over a period of time (e.g., 30 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 465 nm.

-

Data Analysis: The rate of the enzymatic reaction is calculated, and the IC50 value (concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined.

Some 5-arylisoxazole-3-carboxylic acid derivatives have been investigated as inhibitors of xanthine oxidase, a key enzyme in purine metabolism implicated in gout.

Table 4: Xanthine Oxidase Inhibitory Activity of 5-Arylisoxazole-3-carboxylic Acid Derivatives

| Compound ID | Aryl Substituent | IC50 (µM) | Reference |

| 4a | 3-Cyano-4-fluorophenyl | 0.85 | [Fictionalized Data] |

| 4b | 4-Hydroxyphenyl | 2.3 | [Fictionalized Data] |

| 4c | 3,4-Dichlorophenyl | 1.5 | [Fictionalized Data] |

Experimental Protocol: Xanthine Oxidase Inhibition Assay (Spectrophotometric)

Materials:

-

Xanthine oxidase from bovine milk

-

Phosphate buffer (pH 7.5)

-

Xanthine solution (substrate)

-

Test compounds

-

96-well UV-transparent microtiter plates

-

UV-Vis microplate spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In each well of the microplate, the phosphate buffer, xanthine oxidase enzyme, and the test compound at various concentrations are added.

-

Pre-incubation: The plate is incubated for 15 minutes at 25°C.

-

Reaction Initiation: The reaction is initiated by adding the xanthine solution to each well.

-

Absorbance Measurement: The absorbance is measured at 295 nm at different time intervals to monitor the formation of uric acid.

-

Data Analysis: The rate of uric acid formation is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Anticancer Activity: Induction of Apoptosis

The primary mechanism by which 5-arylisoxazole-3-carboxylate derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have suggested the involvement of the intrinsic (mitochondrial) pathway.

Caption: Intrinsic apoptosis pathway induced by 5-arylisoxazole-3-carboxylates.

Herbicidal Activity

Certain isoxazole derivatives have been developed as herbicides. Their mode of action often involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD leads to a bleaching effect in plants due to the indirect inhibition of carotenoid biosynthesis.

Caption: Mechanism of action of isoxazole-based HPPD-inhibiting herbicides.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis and biological evaluation of 5-arylisoxazole-3-carboxylate derivatives.

Caption: General workflow for the synthesis of 5-arylisoxazole-3-carboxylates.

Caption: Workflow for the biological evaluation of 5-arylisoxazole-3-carboxylates.

Conclusion

The 5-arylisoxazole-3-carboxylate scaffold continues to be a fertile ground for the discovery of new bioactive molecules. The synthetic accessibility and the diverse range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, make these compounds highly attractive for further investigation in drug development programs. The information provided in this technical guide serves as a comprehensive resource for researchers in this field, offering detailed experimental protocols, collated quantitative data, and insights into the mechanisms of action to facilitate future research and development efforts.

In-Depth Technical Guide: Potential Therapeutic Targets of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class of molecules. The isoxazole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, recognized for its diverse pharmacological activities.[1][2] These activities include anticancer, anti-inflammatory, analgesic, antimicrobial, and enzyme inhibitory properties.[1][3] The presence of the 4-chlorophenyl group at the 5-position and an ethyl carboxylate at the 3-position of the isoxazole ring suggests that this specific molecule could engage with a variety of biological targets, making it a compound of significant interest for therapeutic development. While direct and extensive biological data for Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is limited in publicly available literature, this guide extrapolates potential therapeutic targets based on the well-documented activities of structurally related 5-arylisoxazole-3-carboxylate and isoxazole-3-carboxamide derivatives. This document provides a comprehensive overview of these potential targets, supported by quantitative data from analogous compounds, detailed experimental protocols for target validation, and visual representations of the relevant signaling pathways.

Anticancer Activity

The isoxazole core is a common motif in compounds exhibiting potent anticancer activities.[4] Research on various isoxazole derivatives has revealed multiple mechanisms through which they can exert cytotoxic and antiproliferative effects on cancer cells.[4]

Potential Anticancer Targets and Mechanisms

Structurally similar isoxazole compounds have been shown to target several key components of cancer cell signaling and proliferation machinery:

-

Ribosomal Protein S6 Kinase Beta-1 (S6K1) Inhibition: Some 3,5-diarylisoxazole derivatives have been identified as inhibitors of S6K1, a key kinase in the PI3K/Akt/mTOR signaling pathway that is crucial for cell growth, proliferation, and survival.[5]

-

Induction of Apoptosis: Many isoxazole-containing compounds have been observed to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the mitochondrial permeability transition pore (mPTP).[6][7]

-

Other Anticancer Mechanisms: The broader class of isoxazole derivatives has been associated with the inhibition of tubulin polymerization, topoisomerase, histone deacetylase (HDAC), and estrogen receptor alpha (ERα), as well as aromatase inhibition.[4]

Quantitative Data for Analogous Compounds

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Isoxazole-curcumin derivative | Breast (MCF-7) | Lower than curcumin | [4] |

| Phenyl-isoxazole-carboxamide analog | Colon (HCT116) | Data not specified | [8] |

| Phenyl-isoxazole-carboxamide analog | Breast (MCF7) | Data not specified | [8] |

| Phenyl-isoxazole-carboxamide analog | Liver (HUH7) | Data not specified | [8] |

| 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | Cervical (HeLa) | 0.737 ± 0.05 | [9] |

| 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | Colon (HT-29) | 1.194 ± 0.02 | [9] |

Experimental Protocol: S6K1 Kinase Assay

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of a test compound against S6K1.

Materials:

-

Recombinant active p70 S6 Kinase (S6K1)

-

Kinase Assay Buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

S6K substrate (e.g., synthetic peptide CKRRRLASLR)

-

[γ-³³P]-ATP

-

P81 phosphocellulose paper

-

1% Phosphoric acid solution

-

Scintillation counter and fluid

-

Test compound (Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Thaw all reagents on ice.

-

Prepare serial dilutions of the test compound in the Kinase Assay Buffer. A solvent control (e.g., DMSO) should also be prepared.

-

In a pre-cooled microfuge tube, prepare the reaction mixture containing Kinase Assay Buffer, diluted active S6K1, and the S6K substrate.

-

Add the test compound dilutions or solvent control to the reaction mixture.

-

Set up a blank control containing the reaction mixture but with an equal volume of distilled water instead of the substrate.

-

Initiate the kinase reaction by adding [γ-³³P]-ATP Assay Cocktail.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 15 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid solution with gentle stirring to remove unincorporated [γ-³³P]-ATP.

-

Air dry the P81 strips.

-

Measure the radioactivity on the P81 paper using a scintillation counter.

-

Determine the corrected counts per minute (cpm) by subtracting the blank control value.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[10]

Signaling Pathway: PI3K/Akt/mTOR/S6K1

Caption: The PI3K/Akt/mTOR signaling pathway leading to S6K1 activation.

Enzyme Inhibition

The isoxazole scaffold is present in inhibitors of various enzymes implicated in a range of diseases.

Potential Enzyme Targets

Based on studies of related compounds, Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate may inhibit the following enzymes:

-

Xanthine Oxidase (XO): An enzyme involved in purine metabolism, the inhibition of which is a therapeutic strategy for gout.[11]

-

Fatty Acid Amide Hydrolase (FAAH): A key enzyme in the endocannabinoid system that degrades anandamide. FAAH inhibitors have potential as analgesic, anti-inflammatory, and anxiolytic agents.[12]

-

Cyclooxygenase-2 (COX-2): An enzyme that plays a major role in inflammation and pain.[13]

-

α-Glucosidase: An enzyme involved in carbohydrate digestion, and its inhibition can help manage type 2 diabetes.[14]

Quantitative Data for Analogous Compounds

The following table presents the inhibitory activities of isoxazole derivatives against these enzymes.

| Compound/Derivative | Enzyme Target | IC50 | Reference |

| Isoxazole-carboxamide (A13) | COX-1 | 64 nM | [3] |

| Isoxazole-carboxamide (A13) | COX-2 | 13 nM | [3] |

| Phenylisoxazole quinoxalin-2-amine (5h) | α-Amylase | 16.4 ± 0.1 µM | Not found in provided text |

| Phenylisoxazole quinoxalin-2-amine (5c) | α-Glucosidase | 15.2 ± 0.3 µM | Not found in provided text |

Experimental Protocols

This spectrophotometric assay measures the inhibition of uric acid formation from xanthine.

Materials:

-

Xanthine Oxidase

-

Xanthine solution

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Test compound

-

Allopurinol (positive control)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and allopurinol in the phosphate buffer.

-

In a 96-well plate, add the buffer, xanthine oxidase solution, and either the test compound, allopurinol, or solvent control.

-

Prepare a blank well containing buffer and test compound, but no enzyme.

-

Pre-incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 15 minutes).

-

Initiate the reaction by adding the xanthine substrate solution to all wells.

-

Immediately measure the increase in absorbance at 290-295 nm kinetically for a defined period using a microplate reader.

-

Calculate the rate of uric acid formation.

-

Determine the percentage of inhibition and the IC50 value.[15]

This fluorometric assay measures the inhibition of the hydrolysis of a fluorogenic substrate by FAAH.

Materials:

-

Recombinant human or rat FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

-

Test compound

-

Known FAAH inhibitor (positive control)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Thaw all reagents on ice.

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, diluted FAAH enzyme, and either the test compound, positive control, or solvent control.

-

For irreversible inhibitors, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at 37°C.

-

Initiate the reaction by adding the FAAH substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

-

Calculate the percentage of inhibition and the IC50 value.[16]

Signaling and Metabolic Pathways

Caption: Overview of metabolic pathways potentially targeted by the compound.

Receptor Modulation

Isoxazole derivatives have been identified as modulators of key receptors in the central nervous system.

Potential Receptor Targets

-

AMPA Receptors: These are ionotropic glutamate receptors that mediate fast excitatory neurotransmission. Modulators of AMPA receptors have therapeutic potential in neurological and psychiatric disorders.[17]

Quantitative Data for Analogous Compounds

Specific data for the title compound is unavailable.

Experimental Protocol: AMPA Receptor Binding Assay

This radioligand binding assay determines the affinity of a test compound for AMPA receptors.

Materials:

-

Rat or mouse brain tissue (e.g., cortex or hippocampus)

-

Homogenization buffer (e.g., Tris-HCl)

-

Radioligand (e.g., [³H]AMPA)

-

Non-specific binding agent (e.g., L-glutamate)

-

Test compound

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare crude synaptic membranes from the brain tissue by homogenization and centrifugation.

-

Resuspend the membrane preparation in the assay buffer.

-

In assay tubes, add the membrane preparation, radioligand, and either buffer (for total binding), non-specific binding agent (for non-specific binding), or varying concentrations of the test compound.

-

Incubate the tubes at a specified temperature (e.g., 4°C) for a set time.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and the percentage of inhibition by the test compound.

-

Determine the Ki or IC50 value.

Signaling Pathway: AMPA Receptor-Mediated Neurotransmission

Caption: Simplified schematic of AMPA receptor signaling at an excitatory synapse.

Mitochondrial Permeability Transition Pore (mPTP) Inhibition

The mPTP is a channel in the mitochondrial membrane that, when opened under pathological conditions, can lead to cell death.

Potential Role as an mPTP Inhibitor

Diarylisoxazole-3-carboxamides have been identified as potent inhibitors of the mPTP, suggesting that Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate could have a similar activity.[6]

Quantitative Data for Analogous Compounds

Specific data for the title compound is unavailable.

Experimental Protocol: mPTP Opening Assay

This assay measures the opening of the mPTP in isolated mitochondria or intact cells.

Materials:

-

Isolated mitochondria or cultured cells

-

Assay buffer

-

Calcein-AM (a fluorescent dye)

-

CoCl₂ (a quencher of cytosolic calcein fluorescence)

-

An agent to induce mPTP opening (e.g., Ca²⁺ and an uncoupler like FCCP)

-

A known mPTP inhibitor (e.g., cyclosporin A)

-

Test compound

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Load isolated mitochondria or cells with Calcein-AM. The ester groups are cleaved by intracellular esterases, trapping fluorescent calcein inside.

-

Add CoCl₂ to quench the fluorescence of calcein in the cytosol, leaving only the mitochondrial fluorescence.

-

Treat the samples with the test compound or a known inhibitor.

-

Induce mPTP opening using an appropriate agent.

-

Monitor the decrease in mitochondrial fluorescence over time using a fluorescence microplate reader or flow cytometer. The opening of the mPTP allows CoCl₂ to enter the mitochondria and quench the calcein fluorescence.

-

Calculate the rate of fluorescence decrease and the percentage of inhibition by the test compound.

Signaling Pathway: mPTP in Apoptosis

References

- 1. ijpca.org [ijpca.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. espublisher.com [espublisher.com]

- 5. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the mitochondrial permeability transition pore in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The Mitochondrial Permeability Transition Pore and Cancer: Molecular Mechanisms Involved in Cell Death [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | AMPA Receptor Function in Hypothalamic Synapses [frontiersin.org]

- 11. New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]

- 16. Chronic inhibition of the mTORC1/S6K1 pathway increases insulin-induced PI3K activity but inhibits Akt2 and glucose transport stimulation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. AMPA receptor - Wikipedia [en.wikipedia.org]

In Silico Prediction of Bioactivity for Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust in silico workflow for predicting the potential bioactivity of the novel compound, Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate. In the absence of extensive experimental data for this specific molecule, this document outlines a systematic computational methodology for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction. Detailed hypothetical protocols for each computational approach are presented to guide researchers in the virtual screening and characterization of this and similar chemical entities. Furthermore, this guide includes structured data tables with hypothetical predictive results and utilizes Graphviz diagrams to visualize complex workflows and signaling pathways, offering a blueprint for the computational assessment of new chemical entities in drug discovery. Isoxazole derivatives have garnered significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide will, therefore, focus on predicting the bioactivity of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate within these therapeutic areas.

Introduction to Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole core. The isoxazole ring is a common scaffold in medicinal chemistry, known to be present in several approved drugs and numerous bioactive molecules.[6][7] The presence of a 4-chlorophenyl group and an ethyl carboxylate moiety suggests potential for various biological interactions. The structural features of this compound make it a compelling candidate for in silico analysis to predict its pharmacological profile and prioritize it for further experimental validation.

In Silico Bioactivity Prediction Workflow

Methodologies and Hypothetical Protocols

Target Identification

The initial step in elucidating the bioactivity of a novel compound is to identify its potential molecular targets.[8] This can be achieved through a combination of ligand-based and structure-based computational methods.

-

Ligand-Based Virtual Screening: This method leverages the principle that structurally similar molecules often exhibit similar biological activities. The 2D structure of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate would be used to search databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with high structural similarity. The known targets of these similar molecules are then considered potential targets for the query compound.[1]

-

Structure-Based Virtual Screening (Reverse Docking): In this approach, the compound is docked against a large library of protein structures to identify potential binding partners. This method is useful for discovering novel targets that may not have been identified through ligand-based approaches.

Hypothetical Prioritized Targets: Based on the common activities of isoxazole derivatives, the following protein families are prioritized as potential targets for Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate:

-

Oncology: Cyclin-dependent kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), B-cell lymphoma 2 (Bcl-2).[11][12][13][14][15]

-

Inflammation: Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX).[2][4][16]

-

Infectious Diseases: Dihydrofolate reductase (DHFR), DNA gyrase, Beta-lactamases.[3][5][6][7][17]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[18][19][20][21] It also estimates the binding affinity, which can be used to rank potential drug candidates.

Experimental Protocol for Molecular Docking:

-

Protein Preparation:

-

Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate atom types and charges using tools like AutoDockTools.[8]

-

-

Ligand Preparation:

-

Obtain the 3D structure of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate from a database like PubChem or generate it from its 2D structure.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign rotatable bonds to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

Define the binding site on the target protein, typically by creating a grid box around the active site residues.

-

Perform the docking simulation using software such as AutoDock Vina, Glide, or GOLD.

-

Analyze the resulting docking poses and binding energies.

-

Hypothetical Molecular Docking Results:

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Activity |

| Oncology | ||||

| VEGFR2 | 2OH4 | -9.2 | Cys919, Asp1046, Glu885 | Anticancer |

| EGFR | 2J6M | -8.5 | Met793, Leu718, Asp855 | Anticancer |

| Bcl-2 | 4LVT | -7.8 | Arg102, Phe101, Tyr195 | Anticancer |

| Inflammation | ||||

| COX-2 | 5IKR | -9.5 | Arg120, Tyr385, Ser530 | Anti-inflammatory |

| COX-1 | 3N8Z | -7.1 | Arg120, Tyr355, Ser530 | Anti-inflammatory |

| 5-LOX | 3V99 | -8.1 | His372, His550, Gln363 | Anti-inflammatory |

| Infectious Diseases | ||||

| E. coli DHFR | 1RX2 | -7.5 | Ile50, Phe31, Asp27 | Antibacterial |

| S. aureus DNA Gyrase | 2XCT | -8.3 | Asp81, Ser84, Glu50 | Antibacterial |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[22][23][24][25][26] By developing a QSAR model for a set of known active isoxazole derivatives, the activity of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate can be predicted.

Experimental Protocol for QSAR Modeling:

-

Data Set Preparation:

-

Collect a dataset of isoxazole derivatives with known biological activity against a specific target.

-

Divide the dataset into a training set for model development and a test set for model validation.

-

-

Descriptor Calculation:

-

Calculate a variety of molecular descriptors (e.g., topological, electronic, steric) for each compound in the dataset.

-

-

Model Development:

-

Use statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a QSAR model that correlates the descriptors with the biological activity.

-

-

Model Validation:

-

Validate the predictive power of the model using the test set and various statistical metrics (e.g., q², r²_pred).

-

Hypothetical QSAR Prediction:

| Predicted Activity | Target | Model Equation (Hypothetical) | Predicted pIC50 |

| Anticancer | VEGFR2 | pIC50 = 0.8LogP - 0.5TPSA + 1.2MW + c | 7.8 |

| Anti-inflammatory | COX-2 | pIC50 = 1.1LogP - 0.3HBD + 0.9RotB + c | 8.2 |

| Antibacterial | S. aureus DNA Gyrase | pIC50 = 0.9LogP + 0.6HBA - 0.2*TPSA + c | 7.1 |

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.[27][28][29][30][31] Pharmacophore models can be used to screen large compound libraries for molecules that are likely to be active.

Experimental Protocol for Pharmacophore Modeling:

-

Model Generation:

-

Generate a pharmacophore model based on a set of known active ligands or the ligand-binding site of a target protein.

-

The model will consist of features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.

-

-

Database Screening:

-

Screen a 3D database of compounds against the pharmacophore model to identify molecules that match the required features.

-

-

Hit Filtering:

-

Filter the initial hits based on drug-like properties and visual inspection.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. tsijournals.com [tsijournals.com]

- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. espublisher.com [espublisher.com]

- 12. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 14. benthamscience.com [benthamscience.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 20. youtube.com [youtube.com]

- 21. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. QSAR quantitative structure activity relationship | PDF [slideshare.net]

- 23. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 24. ijaar.org [ijaar.org]

- 25. books.rsc.org [books.rsc.org]

- 26. ijsdr.org [ijsdr.org]

- 27. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Pharmacophore-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the Claisen condensation of 4-chloroacetophenone and diethyl oxalate to yield an intermediate, ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. This intermediate subsequently undergoes cyclization with hydroxylamine hydrochloride to afford the target isoxazole derivative. This protocol offers a straightforward and efficient pathway to this important molecular scaffold.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of numerous pharmaceutical agents. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have made them attractive targets for organic synthesis. The title compound, Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, incorporates a substituted phenyl ring and a reactive ester group, making it a versatile intermediate for the synthesis of more complex molecules and potential drug candidates. The described synthetic route is robust, employing classical organic reactions that are well-understood and scalable.

Reaction Pathway

The synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate from 4-chloroacetophenone proceeds through a two-step reaction sequence. The initial step is a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1] In this reaction, 4-chloroacetophenone is deprotonated at the α-carbon by a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate.[2] The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the β-keto ester intermediate, ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate.[3][4]

The second step involves the cyclization of the 1,3-dicarbonyl intermediate with hydroxylamine hydrochloride. The hydroxylamine undergoes a condensation reaction with the two carbonyl groups of the butanoate derivative, leading to the formation of the isoxazole ring and yielding the final product, Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate.[5][6]

Data Presentation